molecular formula C14H10N2O5S3 B2772100 (Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid CAS No. 898638-47-6

(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid

Cat. No. B2772100
CAS RN: 898638-47-6
M. Wt: 382.42
InChI Key: DWZMEJUPOTUPBH-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C14H10N2O5S3 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions Research on compounds structurally related to "(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid" focuses on chemical synthesis and reactions. For instance, Kandeel and Youssef (2001) discuss the reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, showcasing the production of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, highlighting the compound's utility in creating complex chemical structures (Kandeel & Youssef, 2001).

Antifungal Applications Doležel et al. (2009) explored the antifungal potential of derivatives similar to the subject compound. They synthesized rhodanine-3-acetic acid derivatives as potential antifungal agents, demonstrating the importance of lipophilicity and structural manipulation for biological activity (Doležel et al., 2009).

Photophysical Properties Jachak et al. (2021) synthesized novel d-π-A chromophores, including derivatives of the compound of interest, to study the effect of structural manipulations on photophysical properties. Their findings reveal the compound's role in understanding intramolecular charge transfer characteristics, useful in materials science and engineering (Jachak et al., 2021).

Antimicrobial Activity Research also extends into antimicrobial applications. Khalil et al. (2014) evaluated thiazolidinone derivatives bearing the pyridine moiety for antimicrobial activity, showing the compound's potential as a basis for developing new antimicrobial agents (Khalil et al., 2014).

Herbicidal Activity Moreover, the compound and its derivatives have been investigated for herbicidal activity, offering new perspectives on plant protection strategies (Hegde & Mahoney, 1993).

properties

IUPAC Name

2-[2,5-dioxo-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5S3/c17-10-5-8(12(20)15(10)6-11(18)19)16-13(21)9(24-14(16)22)4-7-2-1-3-23-7/h1-4,8H,5-6H2,(H,18,19)/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZMEJUPOTUPBH-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,5-dioxo-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.